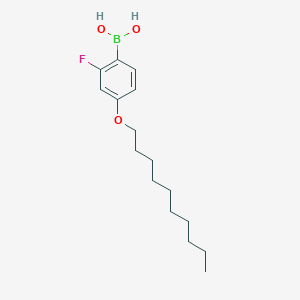
(4-(Decyloxy)-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Decyloxy)-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a decyloxy group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Decyloxy)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Decyloxy Substituent: The decyloxy group can be introduced via an etherification reaction, where 4-hydroxy-2-fluorophenyl is reacted with decyl bromide in the presence of a base such as potassium carbonate.
Borylation: The resulting (4-(Decyloxy)-2-fluorophenyl) compound is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl halide is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be essential to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(4-(Decyloxy)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Formation of (4-(Decyloxy)-2-fluorophenyl)phenol.
Reduction: Formation of (4-(Decyloxy)-2-fluorophenyl)borane or boronate ester.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(4-(Decyloxy)-2-fluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-(Decyloxy)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Molecular Recognition: The boronic acid group can bind to diol-containing molecules, making it useful in sensing and separation technologies.
Catalysis: Acts as a Lewis acid catalyst in various organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the decyloxy and fluorine substituents, making it less hydrophobic and less sterically hindered.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a decyloxy group, resulting in different electronic and steric properties.
(4-Fluorophenyl)boronic Acid: Similar in structure but lacks the decyloxy group, affecting its solubility and reactivity.
Uniqueness
(4-(Decyloxy)-2-fluorophenyl)boronic acid is unique due to the presence of both the decyloxy and fluorine substituents
Properties
CAS No. |
175425-95-3 |
|---|---|
Molecular Formula |
C16H26BFO3 |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
(4-decoxy-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C16H26BFO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13,19-20H,2-9,12H2,1H3 |
InChI Key |
LMHUJPLLLBRKMX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCCCCCCCC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





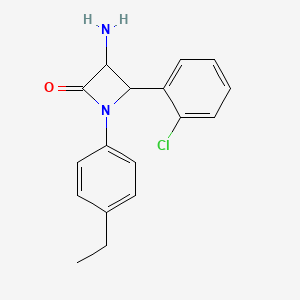
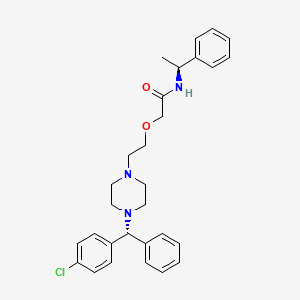
![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)
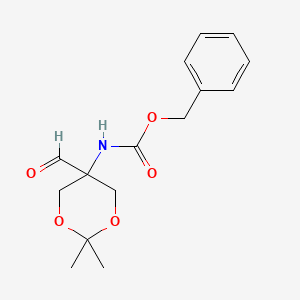

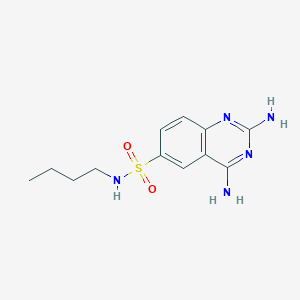
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

